Methyl 2-bromo-5-hydroxybenzoate
Overview
Description
“Methyl 2-bromo-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.05 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-5-hydroxybenzoate” is 1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 . This indicates that the compound has a bromine atom attached to the second carbon of the benzene ring and a hydroxy group attached to the fifth carbon. The benzoate group is attached via an ester linkage.Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-hydroxybenzoate” is a solid at room temperature . It has a molecular weight of 231.05 .Scientific Research Applications
Synthesis and Process Development
Synthesis Techniques : Methyl 2-bromo-5-hydroxybenzoate is a chemical entity involved in the synthesis of various compounds. For instance, a study by Kucerovy et al. (1997) describes the development of a process for the synthesis of a related compound, useful in treating hyperproliferative disorders and cancer (Kucerovy et al., 1997). This highlights its role in complex chemical syntheses.
Derivative Synthesis : Research by Shinohara et al. (2014) demonstrates the synthesis of 2-bromo-3-hydroxybenzoate derivatives, showcasing the potential of Methyl 2-bromo-5-hydroxybenzoate derivatives in chemical reactions, including Pd-catalyzed cross-coupling reactions (Shinohara et al., 2014).
Applications in Medicinal Chemistry
Pharmaceutical Activity : The study of methyl 4-hydroxybenzoate (a closely related compound) by Sharfalddin et al. (2020) provides insights into the pharmaceutical activity of these compounds. They employed computational calculations and experimental methods to understand its activity (Sharfalddin et al., 2020).
Cancer Research and Treatment : Pişkin et al. (2020) synthesized new compounds involving bromo-hydroxybenzoate derivatives, showing potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Novel Compound Synthesis and Analysis
Complex Compound Synthesis : Research by Laak et al. (1989) on synthesizing polysubstituted aromatic carboxylic acids, found in antibiotics, demonstrates the utility of Methyl 2-bromo-5-hydroxybenzoate in creating complex organic compounds (Laak et al., 1989).
Fluorescence and Crystallography Studies : Ji Chang–you (2012) investigated a compound synthesized from bromo-hydroxyphenyl derivatives, revealing insights into fluorescence properties and crystal structure, relevant to material science and chemical analysis (Ji Chang–you, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromo-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWIFVOBRBJANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-hydroxybenzoate |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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